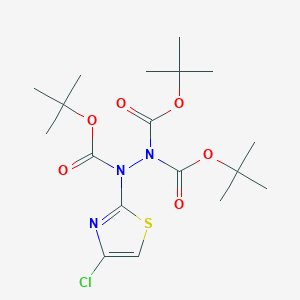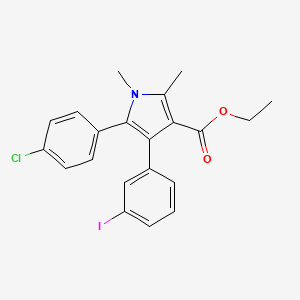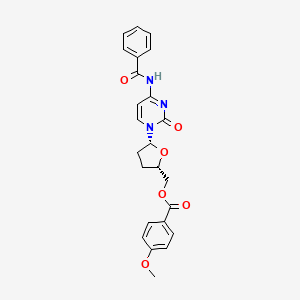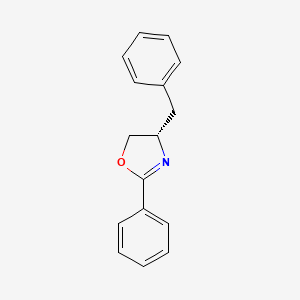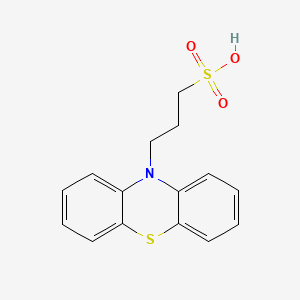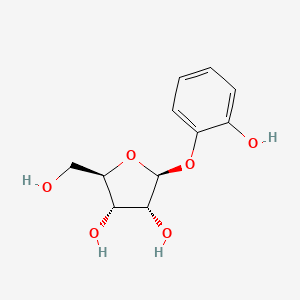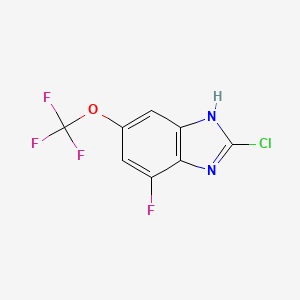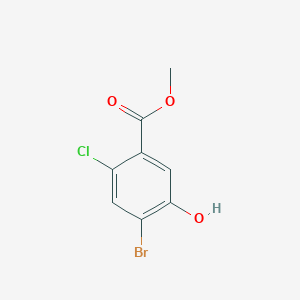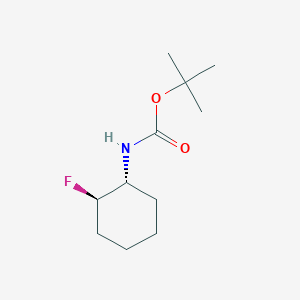![molecular formula C6H11BrClN B12850413 4-Bromobicyclo[2.1.1]hexan-1-amine hydrochloride](/img/structure/B12850413.png)
4-Bromobicyclo[2.1.1]hexan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 4-Bromobicyclo[2.1.1]hexan-1-amine hydrochloride involves several steps. One common method is the photochemical [2+2] cycloaddition reaction, which is used to create the bicyclo[2.1.1]hexane core . This reaction can be followed by various derivatization steps to introduce the bromine and amine groups. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using specialized equipment and conditions .
Analyse Des Réactions Chimiques
4-Bromobicyclo[2.1.1]hexan-1-amine hydrochloride can undergo several types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Addition Reactions: The compound can participate in addition reactions, particularly at the double bonds in the bicyclic structure.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-Bromobicyclo[2.1.1]hexan-1-amine hydrochloride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Bromobicyclo[2.1.1]hexan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain proteins and enzymes, modulating their activity. This can affect various biological pathways and processes, making it a valuable tool for studying these mechanisms .
Comparaison Avec Des Composés Similaires
4-Bromobicyclo[2.1.1]hexan-1-amine hydrochloride can be compared to other bicyclic compounds such as bicyclo[1.1.1]pentanes and bicyclo[3.1.1]heptanes . While all these compounds share a similar three-dimensional structure, this compound is unique due to the presence of the bromine and amine groups, which confer specific chemical properties and reactivity .
Similar compounds include:
- Bicyclo[1.1.1]pentane derivatives
- Bicyclo[3.1.1]heptane derivatives
These compounds are often used as bioisosteres in drug design, providing a scaffold for the development of new pharmaceuticals .
Propriétés
Formule moléculaire |
C6H11BrClN |
|---|---|
Poids moléculaire |
212.51 g/mol |
Nom IUPAC |
4-bromobicyclo[2.1.1]hexan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H10BrN.ClH/c7-5-1-2-6(8,3-5)4-5;/h1-4,8H2;1H |
Clé InChI |
MHYLKAZRQHXZJH-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CC1(C2)N)Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-fluoro-6H-furo[2,3-e]indole-7-carboxylate](/img/structure/B12850337.png)

![5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylic acid](/img/structure/B12850346.png)
